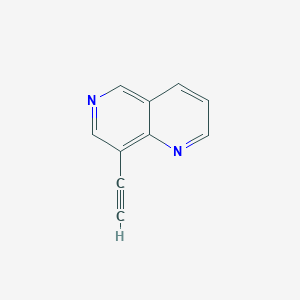

8-Ethynyl-1,6-naphthyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6N2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

8-ethynyl-1,6-naphthyridine |

InChI |

InChI=1S/C10H6N2/c1-2-8-6-11-7-9-4-3-5-12-10(8)9/h1,3-7H |

InChI Key |

DWTFMKVBNUACCD-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C2C(=CN=C1)C=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Ethynyl 1,6 Naphthyridine and Its Derivatives

Precursor Synthesis Strategies for the 1,6-Naphthyridine (B1220473) Skeleton

The assembly of the foundational 1,6-naphthyridine ring system can be achieved through a variety of synthetic routes, each with its own advantages and limitations. These methods range from historical, yet still relevant, named reactions to modern multi-component approaches.

Classical Ring-Forming Reactions for 1,6-Naphthyridines

Classical methods for constructing the 1,6-naphthyridine core often rely on the cyclization of pyridine (B92270) derivatives.

Skraup Synthesis Refinements: The Skraup reaction, traditionally used for quinoline (B57606) synthesis, can be adapted for the preparation of naphthyridines. The reaction of an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent can yield the corresponding naphthyridine. However, the direct Skraup synthesis of 1,6-naphthyridine from 4-aminopyridine (B3432731) can be low-yielding. wikipedia.org Refinements to this method have been developed to improve efficiency. One such modification involves the use of "sulfo-mix," a mixture of nitrobenzenesulfonic acid in sulfuric acid, which can provide 1,6-naphthyridine in modest yields. Another successful strategy employs 4-aminopyridine-N-oxide as the starting material, which upon reaction, forms 1,6-naphthyridine-N-oxide. This intermediate is then reduced to afford the final 1,6-naphthyridine product. wikipedia.org

Friedlander Condensation: The Friedlander condensation is a versatile and widely used method for the synthesis of quinolines and their heterocyclic analogues, including naphthyridines. nih.govorganic-chemistry.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While direct examples for the synthesis of the parent 8-ethynyl-1,6-naphthyridine via this method are not prevalent in the reviewed literature, the Friedlander synthesis is a key strategy for constructing substituted and fused 1,6-naphthyridine systems. For instance, the condensation of 4-amino-6-chloroquinoline-3-carbaldehyde with various active methylene (B1212753) compounds has been utilized to furnish novel benzo[3,4-h] researchgate.netrsc.orgnaphthyridine derivatives. organic-chemistry.org

Three-Component Condensations: Modern synthetic chemistry often favors multi-component reactions (MCRs) for their efficiency and ability to generate molecular diversity from simple starting materials. nih.gov Several three-component strategies have been developed for the synthesis of the 1,6-naphthyridine skeleton. One such approach involves the one-pot reaction of 2-chloroquinoline-4-amines, aromatic aldehydes, and malononitrile (B47326) in ethanol (B145695) to produce 5-chloro-4-phenyl benzo[f] researchgate.netrsc.orgnaphthyridine-2-amino-3-carbonitrile derivatives. researchgate.net Another example is the green synthesis of fused polycyclic 1H-pyrazolo[3,4-b] researchgate.netrsc.orgnaphthyridin-5(4H)-one derivatives through a three-component reaction of an aromatic aldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and piperidine-2,4-dione in ionic liquids. nih.gov These methods offer advantages such as operational simplicity, shorter reaction times, and high yields.

| Reaction | Starting Materials | Key Reagents/Conditions | Product Type |

| Skraup Synthesis Refinement | 4-aminopyridine-N-oxide, glycerol | H2SO4, then reduction | 1,6-Naphthyridine |

| Friedlander Condensation | 2-aminoaryl aldehyde/ketone, active methylene compound | Acid or base catalyst | Substituted 1,6-Naphthyridines |

| Three-Component Reaction | 2-chloroquinoline-4-amines, aromatic aldehydes, malononitrile | Ethanol, base | Benzo[f] researchgate.netrsc.orgnaphthyridine derivatives |

| Three-Component Reaction | Aromatic aldehyde, pyrazol-5-amine, piperidine-2,4-dione | Ionic liquid | Pyrazolo[3,4-b] researchgate.netrsc.orgnaphthyridin-5(4H)-ones |

Contemporary Methods for Constructing the 1,6-Naphthyridin-7(6H)-one System

The 1,6-naphthyridin-7(6H)-one scaffold is a key precursor for many biologically active molecules. Contemporary synthetic efforts have focused on developing efficient routes to this core structure. An efficient synthesis of 8-substituted 1,6-naphthyridin-7(6H)-ones has been reported, highlighting their potential as fluorescent probes. novartis.comresearchgate.net Additionally, synthetic approaches to the isomeric 1,6-naphthyridin-2(1H)-ones have been extensively reviewed, with methods categorized based on whether the synthesis starts from a preformed pyridine or a preformed pyridone ring. For instance, the condensation of 4-aminonicotinaldehyde (B1271976) with malonamide (B141969) in the presence of piperidine (B6355638) and ethanol yields a 1,6-naphthyridin-2(1H)-one derivative.

Synthesis of Benzo[b]researchgate.netrsc.orgnaphthyridine Precursors

Benzo[b] researchgate.netrsc.orgnaphthyridines represent a class of fused 1,6-naphthyridine derivatives with significant biological and material applications. A variety of synthetic strategies have been developed for their construction. A palladium-catalyzed one-pot stepwise coupling-annulation reaction of 2-chloroquinoline-3-carbonitriles with sulfur or amine nucleophiles provides a direct route to sulfur- and nitrogen-substituted benzo[b] researchgate.netrsc.orgnaphthyridines. Another approach involves an intramolecular Diels-Alder reaction of aryl oxazoles to construct the benzo[h]-1,6-naphthyridine system. Furthermore, the Niementowski reaction, involving the condensation of anthranilic acids with 1-alkylpiperidine-4-ones in the presence of phosphorus oxychloride, has been employed to synthesize 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netrsc.orgnaphthyridines.

| Method | Starting Materials | Key Reagents/Conditions | Product |

| Palladium-catalyzed Annulation | 2-chloroquinoline-3-carbonitriles, nucleophiles | Palladium catalyst | Substituted Benzo[b] researchgate.netrsc.orgnaphthyridines |

| Intramolecular Diels-Alder | Aryl oxazoles | Heat | Benzo[h]-1,6-naphthyridines |

| Niementowski Reaction | Anthranilic acids, 1-alkylpiperidine-4-ones | Phosphorus oxychloride | Tetrahydrobenzo[b] researchgate.netrsc.orgnaphthyridines |

Direct and Indirect Introduction of the Ethynyl (B1212043) Moiety at the 8-Position

Once the 1,6-naphthyridine core is established, the next critical step is the introduction of the ethynyl group at the 8-position. This is typically achieved through modern cross-coupling reactions or by constructing the molecule with the ethynyl group already incorporated into one of the precursors.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Ethynyl Group Installation

The Sonogashira coupling is a powerful and widely used transition-metal-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is the most common method for the direct installation of an ethynyl group onto a heterocyclic core. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

While a direct example of the Sonogashira coupling on an 8-halo-1,6-naphthyridine to yield this compound was not found in the surveyed literature, the application of this methodology to closely related naphthyridine isomers is well-documented. For instance, palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, have been extensively used for the synthesis of 6,8-disubstituted 1,7-naphthyridines. researchgate.net This suggests that a similar strategy would be highly effective for the ethynylation of an 8-halo-1,6-naphthyridine precursor. The general reaction scheme would involve the coupling of an 8-bromo- or 8-iodo-1,6-naphthyridine (B2902333) with a terminal alkyne, such as trimethylsilylacetylene (B32187) (followed by deprotection) or phenylacetylene (B144264), in the presence of a palladium catalyst, a copper(I) salt, and a suitable base.

Strategies for Ethynyl-Linked Conjugates

In some synthetic strategies, the ethynyl group is introduced as part of a larger fragment, leading to the formation of ethynyl-linked conjugates. This approach is particularly useful for creating extended π-systems or for linking the naphthyridine core to other functional moieties.

An example of this strategy is the synthesis of 1-phenylethynyl derivatives of benzo[b] researchgate.netrsc.orgnaphthyridines. In this case, 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netrsc.orgnaphthyridines are reacted with various phenylacetylenes in the presence of a copper(I) iodide catalyst to yield the corresponding 1-phenylethynyl-substituted products.

Preparation of Ethynyl-Substituted Benzo[b]unizar.esnih.govnaphthyridines

The synthesis of ethynyl-substituted benzo[b]naphthyridines follows a similar strategic approach, wherein the ethynyl group is introduced via a Sonogashira coupling reaction with a halogenated benzo[b]naphthyridine precursor. The construction of the tetracyclic benzonaphthyridine core can be achieved through various synthetic routes, often involving the annulation of a quinoline or isoquinoline (B145761) moiety.

One reported method involves the reaction of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] mdpi.comwikipedia.orgnaphthyridines with terminal alkynes. This demonstrates the feasibility of Sonogashira coupling on this complex heterocyclic system. For instance, the coupling of the chlorinated tetrahydrobenzo[b] mdpi.comwikipedia.orgnaphthyridine with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst would yield the corresponding 10-(phenylethynyl)-1,2,3,4-tetrahydrobenzo[b] mdpi.comwikipedia.orgnaphthyridine. Subsequent dehydrogenation could then lead to the fully aromatic ethynyl-substituted benzo[b] mdpi.comwikipedia.orgnaphthyridine.

Post-Synthetic Derivatization Strategies for this compound

The terminal ethynyl group in this compound is a versatile functional handle that allows for a wide range of post-synthetic modifications. These derivatizations are crucial for tuning the physicochemical properties of the molecule and for its application in various fields, including medicinal chemistry and materials science.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reactions for Triazole Formation.mdpi.com

The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the formation of 1,4-disubstituted 1,2,3-triazoles. mdpi.com This reaction is particularly valuable for the conjugation of this compound to a wide variety of molecules, including biomolecules, polymers, and fluorescent dyes, provided they bear an azide (B81097) functionality. The reaction proceeds under mild conditions, is tolerant of a broad range of functional groups, and consistently provides high yields of the triazole product. mdpi.com

Overcoming Compatibility Challenges with the Naphthyridinone Bicycle in Click Chemistry.mdpi.com

While the CuAAC reaction is generally robust, challenges can arise when working with complex heterocyclic systems like the 1,6-naphthyridine core. Potential issues include the chelation of the copper catalyst by the nitrogen atoms of the naphthyridine ring, which can lead to catalyst inhibition and reduced reaction efficiency. To overcome these challenges, careful optimization of the reaction conditions is often necessary. This may involve the use of specific copper sources, ligands to stabilize the copper(I) oxidation state, and appropriate solvent systems. For instance, in the synthesis of triazole-linked 1,6-naphthyridin-7(6H)-ones, the choice of a suitable alkyne partner and optimized click chemistry conditions were crucial for the successful conjugation. mdpi.com

Synthesis of Triazole-Linked Nucleoside Analogues.mdpi.com

A significant application of the CuAAC reaction with ethynyl-naphthyridines is the synthesis of novel nucleoside analogues. mdpi.com In a notable study, a 4-ethynylpyridine (B1298661) derivative, a close structural analog of this compound, was successfully conjugated to a ribofuranosyl azide via a CuAAC reaction. mdpi.com This reaction formed the foundation for the synthesis of 1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as potential fluorescent nucleoside analogues. mdpi.com The triazole ring acts as a stable and biocompatible linker, connecting the fluorescent naphthyridinone "nucleobase" to the sugar moiety. mdpi.com This approach allows for the development of new molecular probes to study biological systems and for the creation of potential therapeutic agents. mdpi.com

Table 2: Representative CuAAC Reaction for the Synthesis of a Triazole-Linked 1,6-Naphthyridinone Nucleoside Analogue mdpi.com

| Alkyne Partner | Azide Partner | Copper Source | Reducing Agent | Solvent | Product |

| 4-Ethynyl-1,6-naphthyridin-7(6H)-one derivative | Ribofuranosyl azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | 1,2,3-Triazolyl-1,6-naphthyridin-7(6H)-one nucleoside analogue |

Selective Functionalization of the Ethynyl Moiety (e.g., Hydration, Further Cross-Couplings)

Beyond cycloaddition reactions, the ethynyl group of this compound can undergo a variety of other chemical transformations. The hydration of the terminal alkyne, typically catalyzed by mercury(II) salts in the presence of acid, would lead to the formation of an 8-acetyl-1,6-naphthyridine. This ketone functionality can then serve as a handle for further derivatization, such as condensation reactions or reductions.

Furthermore, the terminal alkyne can participate in additional cross-coupling reactions. For example, a second Sonogashira coupling with an aryl or vinyl halide could be employed to synthesize unsymmetrically substituted diarylacetylenes. Alternatively, other cross-coupling reactions such as the Cadiot-Chodkiewicz coupling with a terminal bromoalkyne can be used to generate diynes.

Chemical Transformations on the 1,6-Naphthyridine Ring System (e.g., Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution)

The 1,6-naphthyridine ring system itself is amenable to further functionalization, although the presence of the electron-withdrawing nitrogen atoms generally deactivates the ring towards electrophilic aromatic substitution. However, under forcing conditions or with highly activated reagents, electrophilic substitution reactions such as nitration or halogenation may be possible. The position of substitution will be directed by the electronic properties of the two pyridine rings and the ethynyl substituent.

Conversely, the electron-deficient nature of the 1,6-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group, such as a halogen, is present on the ring. For instance, an 8-ethynyl-X-halo-1,6-naphthyridine (where X is another position on the ring) could undergo substitution with various nucleophiles like amines, alkoxides, or thiolates, allowing for the introduction of a wide range of functional groups. The regioselectivity of such reactions would be governed by the position of the leaving group and the activation provided by the ring nitrogens.

Molecular Electronic Structure and Advanced Spectroscopic Characterization

Investigations of Electronic Absorption and Emission Properties

Fluorescence Spectroscopy:Data regarding fluorescence quantum yields, emission wavelengths, and Stokes shifts for 8-Ethynyl-1,6-naphthyridine are unavailable.

Without this foundational experimental data, a scientifically accurate and informative article that adheres to the strict, data-centric outline provided cannot be generated.

Advanced Characterization for Specific Applications

To fully elucidate the structure-property relationships of this compound and its derivatives, and to tailor them for specific applications, a suite of advanced characterization techniques is employed.

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state packing and its influence on the material's properties.

To date, a specific single-crystal X-ray structure of this compound has not been reported in the literature. However, crystallographic studies of other naphthyridine derivatives have provided valuable insights into their solid-state organization. For instance, the crystal structure of a dipyrrolo[1,2-b:1',2'-g]naphthyridine derivative reveals a nearly planar central chromophore, with the molecular packing characterized by columnar stacks arising from slipped π-π stacking interactions. Such interactions are known to significantly affect the solid-state fluorescence properties. The planarity of the molecule and the nature of the intermolecular interactions are key factors that would influence the photophysical behavior of this compound in the solid state.

The following table presents hypothetical crystallographic data for a generic ethynyl-naphthyridine derivative to illustrate the type of information obtained from such an analysis.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

Circular Dichroism (CD) for Chiral Derivatives: Circular dichroism spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, chiral derivatives can be synthesized, for example, by introducing a chiral substituent. CD spectroscopy would be essential for confirming the enantiomeric purity and studying the chiroptical properties of such derivatives. The induced CD signals in the electronic transitions of the naphthyridine chromophore could provide information about the conformation and electronic interactions within the chiral molecule. For instance, studies on chiral 1,8-naphthalimide-based enantiomers have shown that supramolecular self-assembly can induce strong CD signals.

Raman Spectroscopy: Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular vibrations and thus the chemical structure and bonding within a molecule. For this compound, Raman spectroscopy would be particularly useful for identifying the characteristic vibrational modes of the ethynyl (B1212043) (C≡C) and naphthyridine ring systems. The C≡C stretching frequency, typically observed in the 2100-2260 cm⁻¹ region, would be a clear diagnostic peak. Furthermore, the vibrational modes of the naphthyridine ring would be sensitive to substitution and intermolecular interactions, making Raman spectroscopy a valuable tool for studying the effects of the molecular environment on the structure of the compound. While specific Raman studies on this compound are not available, the technique is widely used for the structural characterization of related heterocyclic and aromatic compounds.

Computational and Theoretical Studies on this compound: A Field Awaiting Exploration

Despite a thorough search of scientific literature and databases, detailed computational and theoretical studies focusing specifically on the chemical compound This compound are not publicly available at this time. As a result, the specific data required to populate the outlined sections on its electronic structure, reactivity, and molecular interactions could not be located.

The field of computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound. Methodologies such as Density Functional Theory (DFT) are instrumental in optimizing molecular geometry and calculating energies, providing foundational insights into a compound's stability and preferred conformation. Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The energies and spatial distributions of these orbitals indicate how a molecule is likely to interact with other chemical species.

Similarly, the prediction of spectroscopic parameters, including NMR chemical shifts and UV-Vis absorption spectra, through computational methods allows for the theoretical characterization of a compound, which can be invaluable for its experimental identification and analysis.

In the realm of molecular interactions, molecular docking and dynamics simulations are essential for understanding how a molecule might bind to a biological target, such as a protein. These techniques can predict the binding affinity and mode of interaction, offering critical information for drug discovery and design. Molecular dynamics simulations further provide a view of the conformational stability and the dynamic nature of these interactions over time.

The absence of published research in this specific area highlights a gap in the current scientific literature and presents an opportunity for future investigation. Computational and theoretical studies on this compound would be a valuable contribution to the broader understanding of naphthyridine chemistry and could uncover novel properties and potential applications for this compound.

Computational and Theoretical Studies on 8 Ethynyl 1,6 Naphthyridine

In Silico Prediction and Screening Methodologies

Computational Prediction of Reactivity and Selectivity in Organic Reactions

Information regarding the computational prediction of reactivity and selectivity for 8-Ethynyl-1,6-naphthyridine in organic reactions is not available in the reviewed scientific literature. Such studies would typically involve quantum chemical calculations to determine parameters like frontier molecular orbital energies (HOMO-LUMO gap), charge distribution, and reaction energy profiles to predict how the molecule would behave in different chemical transformations.

Virtual Screening for Potential Biological Activities (e.g., using PASS software)

A virtual screening of this compound for potential biological activities using PASS software or similar prediction tools has not been reported in the available literature. This type of analysis compares the structure of a query molecule to a large database of compounds with known biological activities to predict its likely pharmacological and toxicological profile.

Chemical and Material Science Applications of 8 Ethynyl 1,6 Naphthyridine

Design and Synthesis of Fluorescent Probes and Biosensors

The inherent fluorescence of the 1,6-naphthyridine (B1220473) core, which can be modulated by the introduction of an ethynyl (B1212043) substituent, makes it an attractive platform for the creation of sensitive fluorescent probes and biosensors. These tools are instrumental in elucidating complex biological processes at the molecular level.

Fluorescent nucleoside analogues (FNAs) are powerful tools for investigating the structure, dynamics, and function of nucleic acids. digitellinc.com The 1,6-naphthyridine moiety has been successfully incorporated as a fluorescent nucleobase in the design of novel FNAs. For instance, 1,6-naphthyridin-7(6H)-ones have been synthesized and identified as a fluorescent heteroaromatic scaffold with suitable photophysical properties for this purpose. nih.gov These structures are considered promising for the development of new fluorescent nucleosides. nih.gov

The general strategy for creating these analogues often involves a multi-step synthesis. For example, the synthesis of 1,2,3-triazolyl naphthyridinone–ribose conjugates has been explored, starting from commercially available 2-chloro-3-formylpyridine to construct the substituted 1,6-naphthyridin-7(6H)-one scaffold. nih.gov Although challenges in certain coupling reactions like the CuAAC click reaction have been encountered, the underlying principle of using the 1,6-naphthyridine core as a fluorescent component in a nucleoside analogue remains a viable approach. nih.gov The goal is to create probes that can be incorporated into DNA or RNA to report on their local environment through changes in fluorescence, aiding in the study of nucleic acid interactions. digitellinc.commdpi.com

The specific hydrogen bonding patterns of the naphthyridine ring system can be exploited for the selective recognition of biomolecules. While direct studies on 8-ethynyl-1,6-naphthyridine for guanosine nucleotide sensing are not extensively detailed, research on the isomeric 1,8-naphthyridine (B1210474) provides a strong proof-of-concept. Fluorescent nanosensors based on a naphthyridine receptor have been developed for the sensitive and selective detection of guanosine nucleotides. nih.gov These nanosensors were constructed by functionalizing polystyrene nanoparticles with N-(7-((3-aminophenyl)ethynyl)-1,8-naphthyridin-2-yl)acetamide. nih.govresearchgate.net

The underlying mechanism for this selectivity is the preferential binding of the naphthyridine core to guanosine nucleotides over other nucleotides like adenine, cytosine, and thymidine. nih.gov This interaction, mediated by hydrogen bonding, leads to a quenching of the nanosensor's fluorescence upon binding. nih.gov The sensitivity of these nanosensors is noteworthy, with a limit of detection for guanosine 3',5'-cyclic monophosphate (cGMP) as low as 150 ng/ml. nih.gov Furthermore, a correlation was observed between the change in the fluorescence signal and the number of phosphate groups in the nucleotide, highlighting the nuanced sensing capabilities of these systems. nih.gov These findings suggest that a similar sensing strategy could be developed using the this compound scaffold.

A key feature of many fluorescent probes based on naphthyridine is their sensitivity to the local environment, such as solvent polarity. This solvatochromic behavior is highly desirable for materials designed to report on changes in their surroundings. For example, 8-substituted 1,6-naphthyridin-7(6H)-ones have demonstrated a remarkable change in their emissivity depending on the polarity of the solvent. nih.gov This property makes them suitable as a new class of artificial fluorescent nucleosides for investigating enzyme binding sites and probing nucleic acids. nih.gov

The concept of environmentally sensitive fluorescent probes is well-established. For instance, C7-naphthylethynylated 8-aza-7-deaza-2'-deoxyguanosine has been shown to exhibit solvatofluorochromic properties, with a significant shift in its maximum fluorescence emission wavelength in different solvents. nih.gov Similarly, the fluorescence of various pyrrolodeoxycytidine analogs is sensitive to solvent polarity. nih.gov This sensitivity allows the probe to provide information about the hydrophobicity or hydrophilicity of its immediate environment, which is particularly useful when studying the folding of nucleic acids or their binding to other molecules.

| Compound/System | Sensing Application/Property | Key Finding |

| 1,6-Naphthyridin-7(6H)-ones | Fluorescent Nucleoside Analogues | Powerful fluorescence properties with emissivity dependent on solvent polarity. nih.gov |

| Naphthyridine-conjugated nanoparticles | Guanosine Nucleotide Sensing | Preferential binding and fluorescence quenching upon interaction with guanosine nucleotides. nih.gov |

| C7-naphthylethynylated 8-aza-7-deaza-2'-deoxyguanosine | Environmentally Sensitive Probe | Exhibits solvatofluorochromic properties with a 67 nm shift in maximum fluorescence emission. nih.gov |

Ligand Design for Metal Complexes and Catalytic Systems

The nitrogen atoms within the 1,6-naphthyridine ring system, along with the ethynyl group, provide excellent coordination sites for metal ions. This has led to the exploration of this compound derivatives as ligands in coordination chemistry, with potential applications in catalysis and the development of novel organometallic materials.

The synthesis of naphthyridine-based ligands is a crucial step in the development of new metal complexes. The rational design of these ligands allows for the creation of specific coordination environments around a metal center. Unsymmetrical naphthyridine-based ligands have been prepared for the construction of dinuclear complexes. researchgate.net The general approach involves stepwise reactions to build the desired ligand scaffold, which can then be reacted with metal precursors. For example, an unsymmetrical naphthyridine-based ligand was reacted with tetrakisacetonitrile transition metal precursors to generate monometallic complexes, which were then used to form heterobimetallic complexes. researchgate.net

The introduction of the ethynyl group provides a rigid linker and can also participate in the electronic communication between different parts of the ligand or between the ligand and the metal center. This feature is particularly important in the design of ligands for applications in molecular electronics and catalysis.

Naphthyridine-based ligands have been used to create a variety of metal complexes with interesting structural and reactive properties. Dinuclear and tetranuclear first-row transition metal complexes have been synthesized using a dinucleating 1,8-naphthyridine ligand. rsc.org The rigidity of the ligand enforces specific geometries around the metal centers, which is a key aspect in catalyst design. rsc.org

Furthermore, bimetallic palladium and platinum complexes have been synthesized using a proton-responsive 1,8-naphthyridine ligand. nih.gov The ability to switch the coordination mode of the ligand through deprotonation offers a pathway to bimetallic complexes with metal-metal bonds. nih.gov While specific catalytic applications of this compound complexes are still an emerging area of research, the broader field of naphthyridine-based catalysis shows significant promise. Dinuclear metal complexes, in general, are known to exhibit cooperative effects between the metal centers, leading to enhanced reactivity compared to their mononuclear counterparts. researchgate.net This principle is exemplified by [FeFe]-hydrogenase enzymes, which feature a diiron core and highlight the potential of bimetallic units in catalysis. researchgate.net

| Ligand/Complex Type | Metal Ions | Application/Feature |

| Unsymmetrical Naphthyridine Ligand | Fe, Ni, Cu | Synthesis of monometallic and heterobimetallic complexes. researchgate.net |

| Dinucleating 1,8-Naphthyridine Ligand | First-row transition metals | Formation of dinuclear and tetranuclear complexes with specific geometries. rsc.org |

| Proton-Responsive 1,8-Naphthyridine Ligand | Pd, Pt | Synthesis of bimetallic complexes with metal-metal bonds. nih.gov |

Mechanistic Insights into Biological Interactions of 8 Ethynyl 1,6 Naphthyridine Derivatives

Molecular Mechanisms of Antiviral Activity

HIV-1 Integrase Inhibition: Molecular Interaction and Strand Transfer Inhibition

Derivatives of the 1,6-naphthyridine (B1220473) scaffold have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. Specifically, 8-hydroxy- nih.govdntb.gov.uanaphthyridine derivatives have demonstrated significant inhibitory activity against the strand transfer step of the integration process. One such derivative, N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide, has been shown to inhibit the strand transfer reaction catalyzed by integrase with an IC50 of 10 nM. nih.gov In cell culture, this compound inhibited the spread of HIV-1 infection by 95% at a concentration of 0.39 microM, with no observed cytotoxicity at concentrations up to 12.5 microM. nih.gov

The molecular mechanism of these inhibitors involves their ability to chelate the divalent metal ions, typically Mg2+, within the active site of the HIV-1 integrase. This chelation is crucial for preventing the binding of the host DNA and the subsequent strand transfer reaction. The 8-hydroxy- nih.govdntb.gov.uanaphthyridine core acts as a pharmacophore that mimics the binding of the viral DNA in its pre-cleavage state, effectively blocking the catalytic function of the enzyme. nih.gov The antiviral activity and the specific effect on integration have been confirmed using viruses with specific mutations in the integrase enzyme, further validating this mechanism of action. nih.gov

Table 1: HIV-1 Integrase Inhibitory Activity of an 8-Hydroxy- nih.govdntb.gov.uanaphthyridine Derivative

| Compound | Target | IC50 (nM) | Cell Culture Inhibition (95%) | Cytotoxicity |

|---|

Human Cytomegalovirus (HCMV) pUL89 Endonuclease Inhibition: Biochemical and Biophysical Characterization of Binding and Activity

The 1,6-naphthyridine scaffold has also been explored for its potential to inhibit other viral enzymes. Notably, 8-hydroxy-1,6-naphthyridine-7-carboxamide derivatives have emerged as effective inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease. nih.gov This enzyme is essential for the cleavage and packaging of the viral genome, making it an attractive target for antiviral therapy. mdpi.com

Biochemical assays have shown that these derivatives can inhibit the endonuclease activity of pUL89 with IC50 values in the single-digit micromolar range. nih.govnih.gov The mechanism of inhibition is believed to be similar to that of HIV-1 integrase inhibition, involving the chelation of metal ions in the enzyme's active site. nih.gov The 8-hydroxy-1,6-naphthyridine-7-carboxamide core contains a chelating triad (B1167595) that can bind to the metal cofactors required for the catalytic activity of pUL89. nih.gov

Biophysical characterization, including thermal shift assays, has confirmed the binding of these compounds to the pUL89 endonuclease. nih.govnih.gov Molecular docking studies have further elucidated the binding mode, showing that the inhibitors occupy the active site of the enzyme. nih.govnih.gov These findings from biochemical, biophysical, and in silico studies collectively support the potential of 8-hydroxy-1,6-naphthyridine-7-carboxamide derivatives as a viable class of inhibitors for HCMV pUL89 endonuclease. nih.govnih.gov

Table 2: HCMV pUL89 Endonuclease Inhibitory Activity of 8-Hydroxy-1,6-naphthyridine-7-carboxamide Derivatives

| Derivative Type | Target | IC50 Range (µM) |

|---|

Monoamine Oxidase B (MAO B) Inhibitory Mechanisms

Elucidation of Molecular Interactions with the MAO B Active Site

Recent research has identified derivatives of benzo[b] nih.govdntb.gov.uanaphthyridine as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases such as Parkinson's disease. mdpi.com The inhibitory activity of these compounds is attributed to their specific interactions with the active site of the MAO-B enzyme.

Molecular docking studies have provided insights into the binding modes of these inhibitors. The active site of MAO-B is characterized by a hydrophobic cavity and key amino acid residues that are crucial for substrate recognition and catalysis. The benzo[b] nih.govdntb.gov.uanaphthyridine scaffold of these inhibitors is thought to orient itself within this hydrophobic pocket. Specific substitutions on this scaffold, particularly at the 1-position with a phenylethynyl group, have been shown to be important for high-affinity binding. mdpi.com

Structure-Activity Relationships Governing MAO B Inhibition by Ethynyl (B1212043) Derivatives

Structure-activity relationship (SAR) studies have been conducted to understand the structural requirements for potent and selective MAO-B inhibition by these naphthyridine derivatives. Among a series of synthesized 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govdntb.gov.uanaphthyridines, those bearing a 1-phenylethynyl substituent demonstrated significant MAO-B inhibitory activity in the low micromolar range. mdpi.com

A particularly potent derivative, the 1-(2-(4-fluorophenyl)ethynyl) analog, exhibited an IC50 of 1.35 µM for MAO-B inhibition, a value comparable to the well-known MAO-B inhibitor pargyline. mdpi.com This highlights the importance of the ethynyl linkage and the nature of the substituent on the phenyl ring for modulating the inhibitory potency. The fluorine substitution at the para position of the phenyl ring appears to be favorable for activity. These findings suggest that the ethynyl group plays a key role in orienting the molecule within the active site to maximize interactions with key residues.

Table 3: MAO-B Inhibitory Activity of a 1-Phenylethynyl-benzo[b] nih.govdntb.gov.uanaphthyridine Derivative

| Compound | Target | IC50 (µM) |

|---|

Interactions with Nucleic Acids and Topoisomerases

The 1,6-naphthyridine scaffold has also been investigated for its ability to interact with nucleic acids and inhibit topoisomerase enzymes, which are critical for DNA replication and repair. Several N-substituted 5-[2-(N-alkylamino)ethyl]dibenzo[c,h] nih.govdntb.gov.uanaphthyridin-6-ones have been identified as topoisomerase I-targeting agents with potent antitumor activity. nih.gov

The mechanism of action of these compounds involves the stabilization of the topoisomerase I-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA single-strand breaks and ultimately triggering cell death in cancer cells. The substitution at the N-methyl group of the aminoethyl side chain with groups such as trifluoromethyl, cyano, aminocarbonyl, or ethynyl has been shown to impact the biological activity of these compounds. nih.gov

Furthermore, dimers of 2-amino-1,8-naphthyridine have been shown to bind to specific sequences in both DNA and RNA. nih.gov These interactions are influenced by the linkage positions of the dimer and can lead to the stabilization of specific nucleic acid structures. While the direct interaction of 8-Ethynyl-1,6-naphthyridine with nucleic acids has not been extensively reported, the ability of related naphthyridine derivatives to target DNA and DNA-associated enzymes suggests a potential avenue for the biological activity of this compound.

Mechanistic Basis of DNA Intercalation or Binding

Naphthyridine derivatives are known to interact with DNA through various binding modes, a characteristic that often underpins their biological activity. nih.govnih.gov The planar aromatic structure of the 1,6-naphthyridine core is well-suited for intercalation, which involves the insertion of the molecule between the base pairs of the DNA double helix. nih.govrsc.org This mode of binding can lead to structural distortions in the DNA, such as unwinding of the helix and an increase in its length, thereby interfering with crucial cellular processes like DNA replication and transcription.

Studies on pyrazolo-naphthyridine derivatives have confirmed an intercalative mode of binding to DNA. nih.gov Furthermore, dinuclear platinum(II) complexes utilizing a 1,6-naphthyridine as a bridging ligand have been shown to bind effectively to calf-thymus DNA (CT-DNA). researchgate.net Competitive binding studies demonstrated that these complexes can displace ethidium (B1194527) bromide, a well-known DNA intercalator, which strongly suggests an intercalative binding mechanism. researchgate.net The intrinsic binding constants for these complexes were found to be in the range of 10⁴–10⁵ M⁻¹, indicating a high affinity for DNA. researchgate.net

Inhibition of Topoisomerase I and II Enzymes

DNA topoisomerases are vital enzymes that resolve topological challenges in DNA during processes like replication and transcription, making them important targets for anticancer drugs. nih.govmdpi.com Topoisomerase I (Top1) functions by creating transient single-strand breaks in the DNA backbone to relieve supercoiling. nih.govmdpi.com Certain 1,6-naphthyridine derivatives have emerged as potent inhibitors of this enzyme.

Specifically, a class of compounds known as dibenzo[c,h] nih.govnaphthyridines has been designed and synthesized as effective Top1 inhibitors. nih.govacs.org These molecules act as "poisons," stabilizing the covalent complex formed between Top1 and DNA. nih.gov This stabilization prevents the enzyme from re-ligating the cleaved DNA strand, leading to an accumulation of DNA single-strand breaks. mdpi.comnih.gov When a replication fork encounters this stabilized complex, it results in the formation of a permanent and lethal double-strand break, ultimately triggering cell death. nih.gov

Notably, 5H-dibenzo[c,h]1,6-naphthyridin-6-ones have demonstrated potent Top1-targeting activity and significant cytotoxicity against cancer cells. nih.gov The substitution pattern on the naphthyridine core plays a crucial role in the inhibitory activity. For instance, attaching a 2-(N,N-dimethylamino)ethyl group at the 5-position results in a potent Top1-targeting agent. nih.gov Molecular modeling studies suggest that these dibenzonaphthyridine compounds bind within the enzyme-DNA complex, and their unique structure leads to distinct DNA cleavage site selectivities compared to other Top1 inhibitors like the indenoisoquinolines. nih.gov While the focus has been on Topoisomerase I, some naphthyridine derivatives have also been reported to inhibit Topoisomerase II, which induces double-strand breaks. mdpi.com

Other Molecular Targets and Biological Pathways

Beyond direct interactions with DNA and topoisomerases, the biological effects of 1,6-naphthyridine derivatives are mediated through their interactions with a variety of other protein targets and signaling pathways.

Modulation of Receptor Activity (e.g., H1 Receptor Antagonism)

Histamine H1 receptors are G-protein coupled receptors that mediate allergic and inflammatory responses. nih.gov Antagonists of the H1 receptor are widely used therapeutic agents for allergic conditions. nih.govmdpi.com The naphthyridine scaffold is known for its versatility and has been investigated as a core for ligands targeting numerous receptors. nih.gov However, based on available scientific literature, there is currently no specific data detailing the activity of this compound derivatives as H1 receptor antagonists.

Enzyme Inhibition Profiles and Binding Affinities

Derivatives of the 1,6-naphthyridine scaffold have been identified as potent and often selective inhibitors of several other key enzymes implicated in disease, particularly in cancer.

One significant class of targets is protein kinases. Certain 2,8-disubstituted-1,6-naphthyridines show potent and selective affinity for cyclin-dependent kinases 8 and 19 (CDK8/19), which are involved in regulating gene transcription. nih.gov X-ray crystallography has confirmed that these compounds bind in the ATP-binding site of CDK8. nih.gov Other 1,6-naphthyridine derivatives have been developed as potent dual inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR-1) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two key tyrosine kinases involved in tumor angiogenesis. More recently, a series of 1,6-naphthyridine-2-one derivatives were reported as novel, potent, and selective inhibitors of FGFR4 kinase for the potential treatment of colorectal cancer. nih.gov

Additionally, benzo[b] nih.govnaphthyridine derivatives featuring phenylethynyl groups—structurally related to the ethynyl moiety—have been identified as inhibitors of monoamine oxidase B (MAO-B) with potency in the low micromolar range. mdpi.com MAO-B is an important enzyme in the central nervous system and a target for treating neurodegenerative diseases.

| Derivative Class | Enzyme Target | Potency (IC₅₀) | Reference |

|---|---|---|---|

| 2,8-Disubstituted-1,6-naphthyridines | CDK8 / CDK19 | Potent Affinity | nih.gov |

| 1,6-Naphthyridine-2,7-diamines | FGFR-1 / VEGFR-2 | Low Nanomolar Inhibition | |

| 1,6-Naphthyridine-2-one derivatives | FGFR4 | Potent Inhibition | nih.gov |

| 1-Phenylethynyl-benzo[b] nih.govnaphthyridines | MAO-B | ~1.35 µM | mdpi.com |

Molecular Level Understanding of Cell Cycle and Apoptosis Pathways

A primary mechanism through which many anticancer agents, including naphthyridine derivatives, exert their effects is by inducing cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov

Several studies have shown that different naphthyridine derivatives can halt the cell cycle at various checkpoints. For example, pyrazolo-naphthyridine derivatives have been observed to cause G0/G1 phase cell cycle arrest in cervical and breast cancer cells. nih.gov In contrast, a 1,8-naphthyridine (B1210474) derivative was found to induce a block in the G2/M phase, which was attributed to the impairment of mitotic spindle formation. nih.gov This disruption of the cell cycle prevents cancer cells from proliferating and can be a prelude to apoptosis.

The induction of apoptosis by naphthyridine derivatives can proceed through multiple molecular pathways. The intrinsic, or mitochondrial, pathway is a common mechanism. This was observed with pyrazolo-naphthyridine derivatives, which caused a decrease in the mitochondrial membrane potential, a key event that leads to the release of pro-apoptotic factors from the mitochondria. nih.gov This process culminates in the activation of executioner caspases, such as caspase-3 and -7, which dismantle the cell. nih.gov Similarly, a dinuclear platinum complex with a 1,6-naphthyridine ligand was found to induce apoptosis by increasing the expression of the pro-apoptotic protein caspase-3 while decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.net

Some derivatives can also trigger the extrinsic, or death receptor, pathway. A novel 1,8-naphthyridine derivative was found to induce apoptosis at high concentrations through the upregulation of death receptors on the cell surface. nih.govresearchgate.net This demonstrates that naphthyridine compounds can engage multiple pro-death signaling cascades within cancer cells.

Future Research Directions and Academic Translational Potential

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 8-Ethynyl-1,6-naphthyridine and its derivatives. Current synthetic strategies for naphthyridine cores often involve multi-step processes. mdpi.com There is a growing emphasis on "green chemistry" principles to improve these syntheses. rsc.org Promising areas of investigation include:

Microwave-Assisted Organic Synthesis: This technique has been shown to accelerate reactions, increase yields, and enhance selectivity in the synthesis of other naphthyridine derivatives. researchgate.net

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials combine to form the desired product can significantly improve efficiency and reduce waste. organic-chemistry.org

Catalyst-Free and Water-Based Syntheses: Exploring the use of water as a solvent and eliminating the need for metal catalysts aligns with green chemistry goals, as demonstrated in the synthesis of other substituted 1,8-naphthyridines. rsc.orgresearchgate.net

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher purity and scalability compared to traditional batch methods.

The development of sustainable routes would not only be academically significant but also crucial for the cost-effective production of these compounds for potential large-scale applications. organic-chemistry.org

Rational Design of Naphthyridine Derivatives with Tuned Spectroscopic and Electronic Properties

The 1,6-naphthyridine (B1220473) scaffold is known to be a component of fluorescent materials. nih.govresearchgate.net The ethynyl (B1212043) group provides a perfect handle for chemical modifications that can systematically tune the molecule's photophysical and electronic properties. Future work in this area could involve:

Sonogashira Coupling Reactions: The terminal alkyne of this compound is ideal for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl or heteroaryl substituents, which can extend the π-conjugated system and shift absorption and emission wavelengths.

Click Chemistry: The ethynyl group can readily participate in Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) reactions. mdpi.com This highly efficient and specific reaction can be used to attach fluorophores, quenchers, or other functional moieties to create advanced molecular probes. A similar approach has been used to create fluorescent ribonucleoside analogues from an ethynyl-naphthyridinone precursor. mdpi.com

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict how different substituents will affect the electronic structure, dipole moment, and hyperpolarizability of the molecule. This rational design approach can guide synthetic efforts toward materials with specific properties for applications in nonlinear optics or as components in organic light-emitting diodes (OLEDs). researchgate.netnih.gov

Systematic variation of the molecular structure allows for the fine-tuning of properties, leading to the development of materials with tailored characteristics. researchgate.net

Exploration of Undiscovered Biological Targets and Pathways

Naphthyridine derivatives exhibit a vast range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govnih.gov While some derivatives have known targets, such as Fibroblast Growth Factor Receptor 4 (FGFR4) in colorectal cancer, the full biological potential of the 1,6-naphthyridine scaffold remains underexplored. nih.govnih.gov

Future research should aim to:

Screening against Diverse Targets: Libraries of derivatives based on the this compound scaffold could be screened against a wide panel of kinases, proteases, and other enzymes implicated in various diseases. The 1,6-naphthyridine core itself is a ligand for several receptors in the body. mdpi.commdpi.com

Activity-Based Protein Profiling (ABPP): The ethynyl group can be used as a "warhead" or a tag in ABPP. By designing molecules that covalently bind to active sites of enzymes or by using the alkyne as a handle for "click" attachment to a reporter tag after target engagement, researchers can identify novel protein targets in complex biological systems.

Phenotypic Screening: Testing derivatives in cell-based or whole-organism models can uncover unexpected therapeutic effects and new biological pathways. For instance, an 8-hydroxynaphthyridine was identified as a starting point for developing antileishmanial drugs through phenotypic screening. nih.gov

This exploration could lead to the discovery of first-in-class therapeutics for diseases with unmet medical needs.

Advanced Bioimaging and Sensing Tool Development

The inherent fluorescence of some naphthyridine systems, combined with the versatility of the ethynyl group, makes this compound an excellent candidate for developing sophisticated bioimaging and sensing tools. mdpi.commdpi.com Research in this area could focus on:

Environmentally Sensitive Probes: By attaching solvatochromic dyes, derivatives can be created that change their fluorescence properties in response to changes in the local environment, such as polarity or viscosity. This has been demonstrated with other 1,8-naphthyridine (B1210474) derivatives used to monitor the polarity of cellular organelles. dntb.gov.ua

Targeted Fluorescent Probes: The ethynyl group can be used to conjugate the naphthyridine fluorophore to ligands that bind to specific proteins or cellular structures. This would allow for the visualization and tracking of these targets in living cells with high specificity.

Biosensors for Ions and Small Molecules: The nitrogen atoms in the naphthyridine rings can act as metal ion chelators. Rational design could lead to sensors where the fluorescence is modulated upon binding to specific cations, similar to how 1,8-naphthalimides have been developed as ion sensors. mdpi.com

These tools would be invaluable for basic research in cell biology and could also have diagnostic applications.

Integration with Emerging Technologies in Chemical Biology and Materials Science

The unique structure of this compound allows for its seamless integration with cutting-edge technologies.

Chemical Biology: The concept of Proteolysis Targeting Chimeras (PROTACs) involves bifunctional molecules that bring a target protein to an E3 ubiquitin ligase for degradation. The ethynyl group on this compound serves as an ideal attachment point for the linkers used in PROTAC synthesis, enabling the development of novel protein degraders. An environment-sensitive reporter strategy has been developed to quantify protein degradation events triggered by PROTACs in vivo. researchgate.net

Materials Science: The rigid, planar structure and electronic properties of the naphthyridine core are desirable for creating advanced organic materials. researchgate.net The ethynyl group facilitates the synthesis of conjugated polymers and oligomers through polymerization or iterative coupling reactions. These materials could find applications in organic electronics, such as thin-film transistors and photovoltaic cells. N-type conjugated 1,8-naphthyridine oligomers have already shown promise in OLEDs. researchgate.net

By leveraging these emerging technologies, the academic potential of this compound can be translated into practical applications in both medicine and materials science.

Q & A

Q. Methodology :

Genetic screens : Use loss-of-function assays in Trypanosoma brucei to identify resistance-associated metal transporters (e.g., Zn²⁺ transporters) .

Metal depletion assays : Quantify intracellular Zn²⁺/Fe²⁺ levels via ICP-MS after treatment with 8-hydroxy derivatives .

Isothermal titration calorimetry (ITC) : Measure binding constants (Kd) for naphthyridine-Zn²⁺/Fe²⁺ complexes (2:1 stoichiometry observed) .

X-ray crystallography : Resolve chelation geometry in synthetic analogs (e.g., tetrahydro-1,6-naphthyridine dilactams) .

Key controls : Include exogenous metal supplementation (e.g., Zn²⁺ reverses bioactivity) and competitive chelators (EDTA) .

Advanced: How to address discrepancies between in vitro and cellular bioactivity data for 1,6-naphthyridine-based inhibitors?

Case study : HIV-1 integrase inhibitor 7 (IC₅₀ = 10 nM in vitro vs. IC₉₅ = 0.39 µM in cell culture) :

- Permeability assays : Use Caco-2 monolayers to assess cellular uptake limitations.

- Metabolic stability : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation).

- Off-target profiling : Screen against related enzymes (e.g., RNase H) to rule out secondary targets .

- Mutagenesis : Engineer integrase mutants (e.g., T66I) to validate target engagement in resistant strains .

Basic: What are the primary applications of 1,6-naphthyridine derivatives in drug discovery?

- Antiviral agents : 8-Hydroxy derivatives inhibit HIV-1 integrase (IC₅₀ = 10 nM) and block viral replication in T-cells .

- Antiparasitic agents : 7-Substituted 8-hydroxy-1,6-naphthyridines deplete intracellular Zn²⁺ in Trypanosoma brucei (EC₅₀ < 1 µM) .

- Anticancer agents : Tetrahydro-1,6-naphthyridines induce apoptosis via TRP channel modulation .

Advanced: How to optimize reaction conditions for high-yield synthesis of substituted 1,6-naphthyridines?

Q. Strategies :

- Solvent optimization : Polar aprotic solvents (DMF) improve cyclization yields vs. protic solvents (MeOH) .

- Catalyst screening : Pd/C (5% loading) enhances hydrogenolysis efficiency over PtO₂ .

- Temperature control : Reflux (e.g., 80°C in acetic acid) minimizes side products in bromination .

- Substrate pre-activation : Use electron-withdrawing groups (e.g., nitro) to direct electrophilic substitution .

Example : 6-Benzyl-3-methyl-1,6-naphthyridine synthesis achieves 95% yield via Pd/C-catalyzed debenzylation in acetic acid .

Advanced: How do substituents at position 8 influence the electronic properties of 1,6-naphthyridines?

Q. Methodology :

DFT calculations : Compare HOMO/LUMO levels of 8-ethynyl vs. 8-bromo derivatives to predict reactivity.

Cyclic voltammetry : Measure redox potentials (e.g., ethynyl groups lower reduction potentials by 0.3 V).

UV-Vis titration : Assess π-π* transitions; electron-deficient substituents (e.g., NO₂) blue-shift absorption .

Key finding : 8-Ethynyl groups enhance π-backbonding in metal complexes, critical for catalytic/chelation applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.